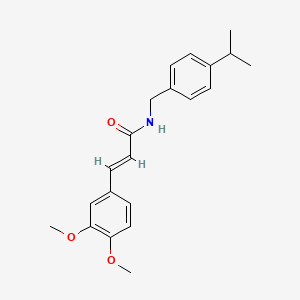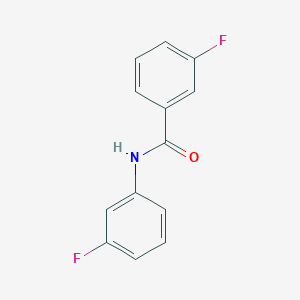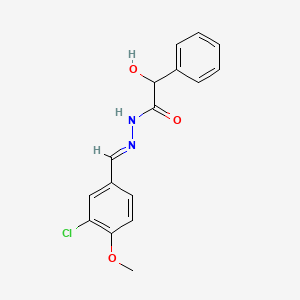![molecular formula C17H17F3N2O2 B5863144 1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine, also known as TFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TFP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems, including the serotonin and noradrenaline systems. This compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the reuptake of serotonin and noradrenaline, which can increase their levels in the brain. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to reduce tumor growth and angiogenesis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects. This compound also requires careful dosing and administration to avoid adverse effects.
Orientations Futures
There are several future directions for 1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine research, including the development of new this compound derivatives with improved pharmacological properties. This compound could also be used as a scaffold for the development of new drugs for various therapeutic applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use. This compound could also be studied in combination with other drugs to improve its therapeutic efficacy. Overall, this compound has significant potential for therapeutic applications and warrants further research.
Méthodes De Synthèse
1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine can be synthesized using different methods, including the reaction of furoic acid with 4-(trifluoromethyl)benzylamine, followed by the coupling of the resulting intermediate with piperazine. Another method involves the reaction of 4-(trifluoromethyl)benzylpiperazine with furoyl chloride. The synthesis of this compound has also been achieved using microwave-assisted and ultrasound-assisted methods. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the serotonin and noradrenaline systems. This compound has also been studied for its potential use in treating drug addiction, as it can reduce the reinforcing effects of drugs of abuse. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied as a potential anticancer agent in combination with other drugs. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
furan-2-yl-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-5-3-13(4-6-14)12-21-7-9-22(10-8-21)16(23)15-2-1-11-24-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYXFPBLCULQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)

![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)
![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)

![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)

